2-Amino-3-chloro-5-methylbenzoic acid
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Overview
Description
2-Amino-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The preparation of this compound can begin with the nitration of m-toluic acid using nitric acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid.
Direct Chlorination: Another method involves the direct chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide in DMF at elevated temperatures.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of readily available raw materials and efficient reaction conditions ensures high yield and purity, making the process suitable for industrial applications .
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo various substitution reactions, such as Suzuki coupling, to introduce different functional groups or aromatic rings.
Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Diazotization: Sodium nitrite and hydrochloric acid.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Substituted Benzoic Acids: Through Suzuki coupling.
Halogenated Derivatives: Via diazotization and subsequent reactions.
Esters and Amides: From esterification and amidation reactions.
Scientific Research Applications
2-Amino-3-chloro-5-methylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its derivatives exhibit biological activities, making it valuable in medicinal chemistry for the development of new drugs .
Safety and Hazards
The safety information available indicates that 2-Amino-3-chloro-5-methylbenzoic acid may cause skin sensitization (H317) according to GHS07 classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
As a common organic synthesis intermediate, 2-Amino-3-chloro-5-methylbenzoic acid has potential applications in the synthesis of various organic compounds . Its chlorine atom can be transformed to synthesize the target molecular structure, such as through Suzuki coupling . This opens up possibilities for the synthesis of a wide range of organic compounds, including those with potential insecticidal activity .
Mechanism of Action
Target of Action
It’s known that this compound is a common organic synthesis intermediate .
Mode of Action
2-Amino-3-chloro-5-methylbenzoic acid interacts with its targets through various chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain. The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups. The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .
Biochemical Pathways
It’s known that the compound can be used to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives through selective control and coordination of these reactions .
Result of Action
It’s known that the compound is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, during synthesis, the compound should be stored in a dark place under an inert atmosphere at room temperature . Contact with skin and inhalation of its vapor may cause irritation, so appropriate protective measures such as wearing lab coats and gloves, and ensuring good ventilation in the lab environment, are recommended .
Comparison with Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: A positional isomer with similar functional groups but different substitution patterns.
2-Amino-6-methylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine, influencing its chemical behavior.
Uniqueness: 2-Amino-3-chloro-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for diverse chemical transformations, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-amino-3-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJNACNNALPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-53-7 |
Source
|
Record name | 2-amino-3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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